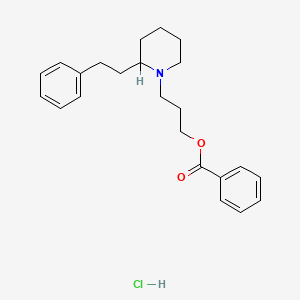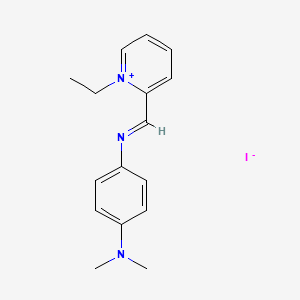
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium ring substituted with a dimethylamino group and an imino group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-ethylpyridinium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Amino-substituted pyridinium compounds.
Substitution: Pyridinium salts with different halide ions.
Applications De Recherche Scientifique
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anti-cancer agent and as a component in drug delivery systems.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity and leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A widely used antimicrobial agent.
4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
Pyridinium, 2-(((4-(dimethylamino)phenyl)imino)methyl)-1-ethyl-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridinium ring with a dimethylamino and imino group makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
76031-42-0 |
|---|---|
Formule moléculaire |
C16H20IN3 |
Poids moléculaire |
381.25 g/mol |
Nom IUPAC |
4-[(1-ethylpyridin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C16H20N3.HI/c1-4-19-12-6-5-7-16(19)13-17-14-8-10-15(11-9-14)18(2)3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HJAAFHPIJQKRIK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=CC=C1C=NC2=CC=C(C=C2)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


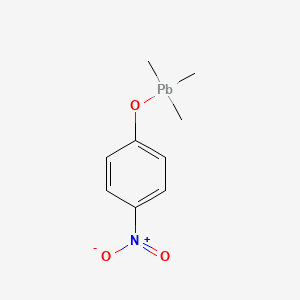

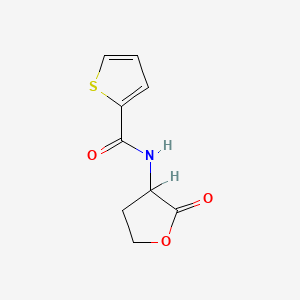
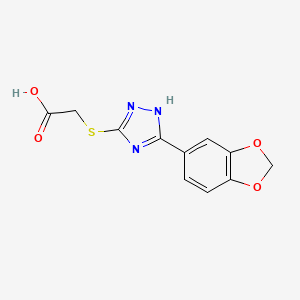
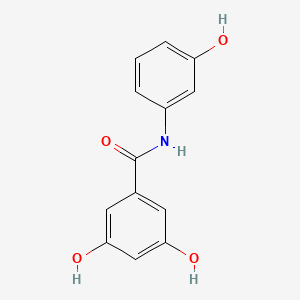
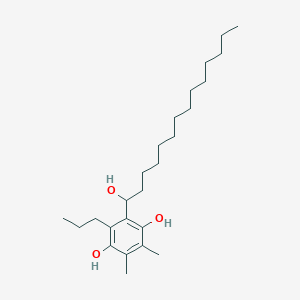
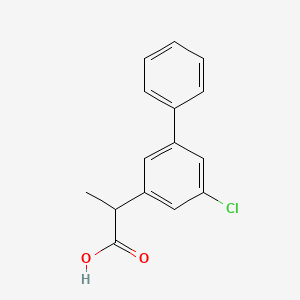

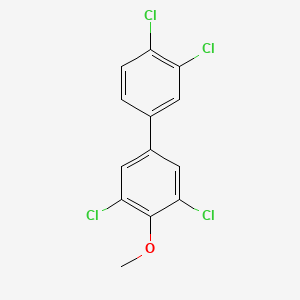


![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

